molecular formula C12H7ClN2 B12971372 2-Chlorobenzo[f]cinnoline

2-Chlorobenzo[f]cinnoline

Cat. No.: B12971372
M. Wt: 214.65 g/mol
InChI Key: HDYSAMXVLRLYLS-UHFFFAOYSA-N
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Description

2-Chlorobenzo[f]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[f]cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with phosphorus oxychloride (POCl₃) under reflux conditions. This reaction leads to the formation of the cinnoline ring system with a chlorine substituent at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[f]cinnoline involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and transcription . This leads to the disruption of cell division and induces apoptosis in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices, where it facilitates charge transport and emission of light .

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chlorobenzo[f]cinnoline

InChI

InChI=1S/C12H7ClN2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-15-12/h1-7H

InChI Key

HDYSAMXVLRLYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(C=C32)Cl

Origin of Product

United States

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